(S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride is a specialized compound that serves as a functionalized ligand in various biochemical applications, particularly in the field of targeted protein degradation. This compound is characterized by its unique structural features, which include a terminal amine group that facilitates conjugation with other molecules. It is derived from the von Hippel-Lindau (VHL) ligand, which plays a crucial role in the ubiquitin-proteasome system, making it significant for research into protein regulation and degradation pathways.
The compound is synthesized from polyethylene glycol (PEG) derivatives and is commercially available from various suppliers, including Sigma-Aldrich and MedChemExpress. These suppliers provide detailed specifications and applications for the compound, highlighting its utility in scientific research .
(S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride can be classified as a bioconjugate due to its ability to form stable linkages with proteins and other biomolecules. It falls under the category of small molecule ligands used in chemical biology, particularly for developing targeted therapies that exploit the cellular degradation pathways.
The synthesis of (S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride typically involves several key steps:
The reaction conditions often involve:
The molecular structure of (S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride features:
Molecular weight and specific structural data can be obtained from supplier databases, which detail the exact composition and characteristics of this compound .
(S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride can participate in various chemical reactions, primarily involving:
The efficiency of these reactions can be influenced by factors such as:
The mechanism of action for (S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride involves:
Studies have shown that this mechanism can effectively reduce levels of specific proteins within cells, making it a powerful tool for research into protein function and regulation .
(S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride has several scientific uses, including:
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system (UPS) for targeted protein degradation. These molecules consist of three elements: a target protein-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a connecting linker. PROTACs facilitate the formation of a ternary complex between the target protein and E3 ligase, enabling ubiquitin transfer to the target. This ubiquitination marks the target for recognition and degradation by the 26S proteasome [2] [5] [7]. Unlike traditional inhibitors that block protein activity occupancy-driven mechanisms, PROTACs operate catalytically (event-driven), degrading multiple target molecules per PROTAC molecule. This mechanism expands therapeutic opportunities for "undruggable" targets, such as transcription factors or scaffold proteins lacking enzymatic activity [5] [7].
Von Hippel-Lindau (VHL) protein, a substrate recognition component of the CRL2ᵛᴴᴸ E3 ligase complex, is a widely exploited E3 ligase in PROTAC design due to its well-characterized biology and available high-affinity ligands. (S,R,S)-AHPC (also known as VH032) is a second-generation VHL ligand derived from structure-based optimization of hydroxyproline-containing fragments that mimic the native HIF-1α interaction motif. This ligand binds the VHL β-domain with nanomolar affinity by forming critical hydrogen bonds with residues Ser111 and His115 in the hydroxyproline pocket [2] [5] [8]. Conjugates like (S,R,S)-AHPC-CO-PEG4-C2-amine HCl incorporate this ligand with a polyethylene glycol (PEG)-based linker and a terminal amine handle. The amine group (-NH₂) enables conjugation to carboxylic acid-containing target ligands via amide coupling, facilitating modular PROTAC synthesis. This design strategy allows precise control over linker length and flexibility, which is critical for ternary complex formation [1] [4] [6].
Table 1: Key Features of VHL Ligand Conjugates
Compound Name | E3 Ligase Ligand | Linker Composition | Functional Handle | Primary Application |
---|---|---|---|---|
(S,R,S)-AHPC-CO-PEG4-C2-amine | VH032 derivative | PEG4-C2 | Terminal amine (-NH₂) | Amide coupling with POI ligands |
(S,R,S)-AHPC-PEG2-C2-amine | VH032 derivative | PEG2-C2 | Terminal amine (-NH₂) | PROTAC synthesis |
(S,R,S)-AHPC-CO-PEG1-C2-acid | VH032 derivative | PEG1-C2 | Carboxylic acid (-COOH) | Ester/amide formation |
The efficacy of PROTACs depends critically on the stability of the ternary complex (POI-PROTAC-E3). Cooperativity (α) quantifies the thermodynamic stability of this complex beyond the sum of individual binary interactions. Positive cooperativity (α > 1) occurs when protein-protein interactions (PPIs) between the POI and E3 ligase stabilize the complex, while negative cooperativity (α < 1) arises from steric or electrostatic clashes [3] [5] [9]. Mathematical models describe how cooperativity influences degradation efficiency:
$$K{D}^{\text{ternary}} = \frac{K{D}^{\text{POI-PROTAC}} \times K_{D}^{\text{PROTAC-E3}}}{\alpha}$$
Where:
For (S,R,S)-AHPC-based PROTACs, the PEG4 linker balances flexibility and length, potentially promoting favorable PPIs between the POI and VHL. However, excessive linker length may reduce degradation efficiency due to entropic penalties or misfolding. Kinetic models further reveal that PROTAC concentration affects ternary complex formation through the "hook effect": at high concentrations, binary complexes (POI-PROTAC and PROTAC-E3) dominate, suppressing productive ternary complex assembly [3] [7] [9].
Table 2: Impact of Cooperativity on Degradation Parameters
Cooperativity (α) | Ternary Complex Stability | Degradation Efficiency | Hook Effect Threshold | Design Implication |
---|---|---|---|---|
α >> 1 (High positive) | High | Potentially maximal | Higher [PROTAC] required | Optimize POI-E3 interface |
α ≈ 1 (Neutral) | Moderate | Variable | Moderate | Balance linker length/rigidity |
α << 1 (Negative) | Low | Poor | Lower [PROTAC] required | Avoid steric clashes |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: